Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide derivative characterized by a fluorine substituent at position 4 of the benzothiophene core and a 3,4,5-trimethoxyphenyl sulfamoyl group at position 2.
Properties
IUPAC Name |
ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO7S2/c1-5-29-20(23)18-19(16-12(21)7-6-8-15(16)30-18)31(24,25)22-11-9-13(26-2)17(28-4)14(10-11)27-3/h6-10,22H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOWXTVVMFORNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Sulfamoyl Group: This step involves the reaction of the benzothiophene intermediate with a sulfamoyl chloride derivative.
Coupling with the Trimethoxyphenyl Ring: The final step involves a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Biological Studies: It is used in studies exploring its effects on various biological pathways, including its role as an inhibitor of heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR).
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as Hsp90 and TrxR. By binding to these proteins, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation . The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Molecular Properties
- Trimethoxyphenyl vs. Halogenated Aryl Groups: The 3,4,5-trimethoxyphenyl group in the target compound introduces significant steric bulk and hydrogen-bonding capacity compared to halogenated analogs (e.g., 3-fluoro-4-methylphenyl).
Fluorine at Position 4 :
Fluorination at C4 of the benzothiophene core is shared among several analogs (e.g., G226-0260). This substituent likely increases electronegativity and may influence binding affinity by modulating electron density in the aromatic system .- Ethyl Ester vs. Alternative Esters: All analogs retain the ethyl ester at position 2, suggesting its role in maintaining solubility-lipid balance.
Research Implications and Limitations
- Pharmacological Data Gaps: While structural data are available, the evidence lacks explicit bioactivity profiles for the target compound.
- Crystallographic Analysis : Tools like SHELXL () and WinGX () could elucidate the target compound’s crystal packing and hydrogen-bonding patterns, which are critical for understanding solid-state stability .
Biological Activity
Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound with a complex structure that includes a benzothiophene core, a sulfamoyl group, and a trimethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology.
Structural Characteristics
The unique structural features of this compound enhance its pharmacological properties. The presence of fluorine and the sulfamoyl group are significant for its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 899724-42-6 |
Research indicates that compounds structurally similar to this compound can inhibit tubulin polymerization. This inhibition is crucial for their anti-cancer properties as it leads to cell cycle arrest and apoptosis in various cancer cell lines. The trimethoxyphenyl group enhances biological activity by facilitating interactions with cellular targets involved in cancer progression .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against a range of cancer cell lines. For example:
- Growth Inhibition : Compounds with similar structures have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 nM to over 100 nM across various cancer types .
- Cell Line Specificity : In studies involving the NCI-60 panel of human cancer cell lines, compounds similar to this compound exhibited potent growth inhibition in leukemia, colon, and CNS cancer cells .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic potency of various analogs against the NCI-60 panel. The lead compounds exhibited nanomolar level growth inhibition across multiple cancer cell lines, indicating their potential as therapeutic agents .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds could overcome P-glycoprotein-mediated drug resistance, enhancing their effectiveness against resistant cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-1-benzothiophene-2-carboxylate | Amino group at position 3 | Anti-cancer activity via tubulin inhibition |
| 2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene | Benzoyl group on thiophene | Antitumor effects |
| 6-Fluoro-3-methylbenzo[b]thiophen-2-yl | Fluorine substitution | Potential anti-cancer activity |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% recommended for biological assays) .
How can computational methods enhance the synthesis and optimization of this compound?
Q. Advanced
- Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .
- Solvent/Catalyst Screening : Machine learning algorithms predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) for yield improvement.
- In Silico Kinetics : Simulate reaction rates under varying temperatures/pressures to reduce experimental trial-and-error .
What strategies resolve contradictions in biological activity data across different studies?
Q. Advanced
- Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch reagent variability.
- Dose-Response Curves : Compare IC₅₀ values across multiple replicates to identify outliers.
- Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based) with biophysical methods (e.g., SPR for binding affinity) .
How to design experiments to study structure-activity relationships (SAR) of this compound?
Q. Advanced
Functional Group Variation : Synthesize analogs with modifications to the 3,4,5-trimethoxyphenyl group (e.g., replacing methoxy with halogens).
In Vitro Screening : Test analogs against target enzymes (e.g., COX-2, tubulin) using enzyme inhibition assays.
Data Clustering : Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity/logP with activity .
What are the primary biological targets hypothesized for this compound?
Q. Basic
- Kinases : Potential inhibition of tyrosine kinases (e.g., EGFR) due to sulfonamide’s ATP-binding pocket interactions.
- Tubulin Polymerization : The trimethoxyphenyl group may mimic colchicine’s binding to β-tubulin, disrupting microtubule dynamics.
- COX-2 : Sulfamoyl moiety could interact with prostaglandin synthase active sites .
What in silico approaches predict the compound's pharmacokinetics and toxicity?
Q. Advanced
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80), blood-brain barrier penetration (low), and CYP450 interactions.
- Toxicity Profiling : QSAR models flag potential hepatotoxicity (e.g., via mitochondrial membrane disruption).
- Molecular Dynamics (MD) : Simulate binding stability to off-target receptors (e.g., hERG channel for cardiac risk) .
How to optimize reaction conditions for scale-up synthesis?
Q. Advanced
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic sulfamoylation steps.
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs and waste.
- Process Analytical Technology (PAT) : In-line IR/NMR monitors reaction progress in real time .
What are common structural analogs and their key differences?
Q. Basic
| Compound Name | Key Modifications | Biological Activity |
|---|---|---|
| Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | Methyl ester, ethylphenyl group | Enhanced solubility, reduced COX-2 selectivity |
| Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate | Bromomethyl substituent | Intermediate for cross-coupling reactions |
| Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate | Benzofuran core, isopropyl ester | Antiproliferative activity in MCF-7 cells |
How to evaluate the compound's selectivity towards therapeutic targets?
Q. Advanced
- Selectivity Panels : Screen against a kinase panel (e.g., 100+ kinases) to calculate selectivity scores (Gini coefficient >0.7 preferred).
- Competitive Binding Assays : Use fluorescent probes (e.g., TNP-ATP) to quantify displacement efficacy.
- Transcriptomics : RNA-seq of treated cells identifies off-target pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
